molecular formula C11H21NO3 B12518908 tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

Cat. No.: B12518908
M. Wt: 215.29 g/mol
InChI Key: JNNOAQQODYAQBD-VEDVMXKPSA-N
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Description

tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with the molecular formula C₁₁H₂₁NO₃ and a molar mass of 215.29 g/mol . Its structure features a tert-butyl carbamate group at the pyrrolidine nitrogen and a (1R)-configured hydroxyethyl substituent at the C2 position. This compound is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing bioactive molecules with stereochemical precision.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m1/s1

InChI Key

JNNOAQQODYAQBD-VEDVMXKPSA-N

Isomeric SMILES

C[C@H](C1CCCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C1CCCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common starting point involves the reaction of (R)-pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or potassium carbonate. This step ensures nitrogen protection while preserving the hydroxyl group for subsequent functionalization.

Example Protocol

  • Reagents : (R)-pyrrolidin-2-ylmethanol (1.0 equiv), Boc₂O (1.1 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
  • Conditions : Stir at 20–25°C for 12–16 hours.
  • Yield : 90–98% after column chromatography.

Hydroxyethyl Group Introduction

The hydroxyethyl group is introduced via asymmetric reduction or nucleophilic addition. For enantiomeric control, chiral catalysts such as Corey-Bakshi-Shibata (CBS) or enzymatic systems are employed.

Key Reaction

  • Substrate : tert-Butyl 2-acetylpyrrolidine-1-carboxylate.
  • Reduction : Using (R)-CBS catalyst and borane-THF at -78°C.
  • Yield : 85–92% with >98% enantiomeric excess (ee).

Stereoselective Synthesis and Optimization

Asymmetric Hydrogenation

Transition-metal catalysts like Ru-BINAP complexes enable enantioselective hydrogenation of ketone intermediates. This method is scalable and avoids stoichiometric chiral auxiliaries.

Optimized Parameters

Parameter Value
Catalyst Ru-(S)-BINAP
Pressure 50–100 psi H₂
Solvent Methanol
Temperature 25–40°C
ee 97–99%

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers from racemic mixtures. This green chemistry approach achieves >99% ee but requires additional steps for racemate separation.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Industrial protocols prioritize flow chemistry for enhanced safety and efficiency. Key advantages include:

  • Precision : Controlled residence times (2–5 minutes) minimize side reactions.
  • Scalability : Throughput of 10–50 kg/day per reactor.

Case Study
A pilot plant achieved 89% yield using:

  • Reactors : Two sequential microreactors (Boc protection + reduction).
  • Purification : In-line liquid-liquid extraction and crystallization.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate (70:30) resolves diastereomers (Rf = 0.45).
  • Chiral GC : Cyclodextrin-based columns confirm ee >98%.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 4.15–4.30 (m, 1H, CH-OH), 3.40–3.60 (m, 2H, pyrrolidine), 1.45 (s, 9H, tert-butyl).
  • IR : 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (O-H).

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Cost (USD/kg) Scalability
Asymmetric Hydrogenation 92 99 12,000 High
Enzymatic Resolution 78 99.5 8,500 Moderate
Batch Boc Protection 95 98 6,200 Low

Challenges and Mitigation Strategies

Epimerization Risks

Prolonged exposure to acidic or basic conditions during workup can invert stereochemistry. Mitigation includes:

  • Buffered Quenching : Use pH 7.0 phosphate buffer during extractions.
  • Low-Temperature Processing : Maintain reactions below 10°C during Boc deprotection.

Byproduct Formation

Common byproducts include tert-butyl 2-acetylpyrrolidine-1-carboxylate (from over-oxidation) and dimeric ethers. These are removed via silica gel chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Building Block in Organic Synthesis

Tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of pharmaceuticals and agrochemicals. Researchers have utilized this compound to create derivatives that exhibit biological activity, particularly in the field of drug discovery .

Antibody-Drug Conjugates (ADCs)

The compound is also employed as a linker in antibody-drug conjugates, which are innovative therapeutic agents designed to deliver cytotoxic drugs directly to cancer cells. The stability and reactivity of this compound make it an ideal candidate for creating ADCs that can effectively target and destroy malignant cells while minimizing damage to healthy tissues .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Studies have reported its use in synthesizing compounds that exhibit anti-inflammatory and analgesic properties. The ability to modify its structure allows researchers to explore various pharmacological activities, enhancing the development of new medications .

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study published in MDPI highlighted the synthesis of pyrrolidine derivatives using this compound as a precursor. The researchers demonstrated how modifications to this compound could yield derivatives with enhanced biological activity, showcasing its utility in drug development .

Case Study 2: Development of ADCs

Research focused on antibody-drug conjugates utilized this compound as a key component in linker design. The study illustrated how this compound contributed to the stability and efficacy of ADCs, leading to promising results in preclinical trials against various cancers .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Stereoisomeric Variants

  • tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

    • CAS : 2228019-67-6 (same as the (1R)-isomer but with (1S) configuration) .
    • Key Difference : Enantiomeric configuration at the hydroxyethyl group. Stereochemistry significantly impacts biological activity, as seen in analogs like FTY720 derivatives, where (R)-configured hydroxy groups enhance anticancer effects .
  • tert-Butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate

    • CAS : 916145-68-1 (stereochemistry unspecified) .
    • Key Difference : Lack of stereochemical designation may indicate a racemic mixture or undefined configuration, reducing enantiomeric purity (95% purity reported) .

Substituted Benzyl and Aryl Derivatives

Several analogs feature aromatic substituents, altering hydrophobicity and steric bulk:

Compound Name Substituent Molecular Weight (g/mol) Yield Physical Form Key Data Reference
tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate 2-Methylbenzyl 206 30% Colorless oil ¹H NMR: 4 pyrrolidine H, 2 methyl H
tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate 3,5-Dimethylbenzyl 220 61% Colorless oil ¹³C NMR: 154.96 (C=O), 139.53 (Ar)
tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate 4-Isopropylbenzyl 234 70% Colorless oil Higher yield due to electron-donating substituent

Key Trends: Electron-donating groups (e.g., methyl, isopropyl) enhance synthetic yields, likely by stabilizing intermediates.

Complex Functionalized Derivatives

  • Boronate Ester Analogs (e.g., Compounds 27–30 ):

    • Feature 5,5-dimethyl-1,3,2-dioxaborinane groups for Suzuki-Miyaura coupling.
    • Applications: Building blocks for neurological therapeutics targeting chronic pain .
  • Spiro-Oxindole Derivative (Compound 328 ):

    • Structure : Combines pyrrolidine with a spiro-indole core and propynyl group.
    • Data : 94% yield, white solid, m.p. 99°C, [α]D²⁶ = -31.6 (CHCl₃).
    • Application : Intermediate for natural product synthesis .

Hydrophobic Alkyl Chain Derivatives

  • tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate :
    • Yield : 78% (colorless oil).
    • Key Feature : Long 4-octylphenethyl chain enhances lipophilicity, critical for anticancer activity in constrained FTY720 analogs .

Biological Activity

Tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate is a tertiary butyl ester characterized by its unique pyrrolidine ring structure and hydroxyethyl substituent. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of approximately 215.29 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and pharmacology.

Chemical Structure and Properties

The structure of this compound features a five-membered nitrogen-containing heterocycle, which is essential for its biological interactions. The presence of the tert-butyl group contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

PropertyValue
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
CAS Number916145-68-1
Chemical ClassTertiary butyl ester

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a hydroxyethyl precursor. This method ensures high yield and purity, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring are crucial for binding to these targets, leading to modulation of various biological pathways.

Pharmacological Studies

Recent studies have suggested that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary data indicate potential antibacterial properties, possibly due to the disruption of bacterial cell membranes.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures can provide neuroprotective effects, potentially useful in neurodegenerative diseases.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting a mechanism involving membrane disruption and cell lysis .

Pharmacokinetics

In vivo studies on rats demonstrated moderate blood clearance rates and half-life values (t½) for this compound, indicating potential for oral bioavailability and therapeutic use . These pharmacokinetic properties are critical for assessing its suitability as a drug candidate.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Moderate antibacterial activity
tert-Butyl (S)-2-((R)-1-hydroxyethyl)pyrrolidine-1-carboxylate Enhanced enzyme inhibition
tert-Butyl (2S)-2-(1-hydroxyethyl)pyrrolidine-1-carboxylate Similar pharmacological profile

Q & A

Q. What are the common synthetic routes for tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via multi-step protocols involving stereoselective alkylation or hydroxylation of pyrrolidine precursors. For example, tert-butyl-protected pyrrolidine derivatives are often functionalized at the 2-position using chiral alcohols or epoxides under basic conditions. Purification frequently employs column chromatography with gradients of ethyl acetate/hexane or ethanol/chloroform (e.g., 1:10 ratio) to isolate intermediates . Yields range from 60% to 93%, depending on the step and reaction optimization .

Q. What spectroscopic methods are used to confirm the structure and stereochemistry of this compound?

Key techniques include:

  • 1H/13C NMR : Assignments of diastereotopic protons (e.g., pyrrolidine ring hydrogens) and carbonyl carbons (e.g., Boc-group at ~155 ppm) .
  • Optical Rotation : Specific rotation values (e.g., [α]25D −55.0 for stereoisomers) validate enantiomeric purity .
  • HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., observed m/z 318.28009 vs. calculated 318.27914) .

Q. How is the compound stored to ensure stability during experimental workflows?

While direct stability data for this compound is limited, analogous tert-butyl-protected pyrrolidines are stored at −20°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group. Lyophilization is recommended for long-term storage of salt forms .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for the (1R)-hydroxyethyl substituent?

Chiral resolution methods include:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., (R)-BINOL) in hydroxylation or alkylation steps to control the 1R configuration .
  • Kinetic Resolution : Enzymatic or chemical differentiation of enantiomers during intermediate steps .
  • Chiral HPLC : Post-synthesis separation using columns like Chiralpak AD-H with hexane/isopropanol gradients to isolate >99% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in NMR data caused by diastereomeric impurities?

Contradictions arise from overlapping signals (e.g., pyrrolidine ring protons). Mitigation approaches:

  • Variable Temperature NMR : Suppresses dynamic effects to clarify splitting patterns .
  • COSY/NOESY : Correlates coupling between adjacent protons and spatial proximity to confirm stereochemistry .
  • Isotopic Labeling : Deuterated analogs simplify spectra for ambiguous regions .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in alkylation steps .
  • Catalyst Loading : Adjusting equivalents of reagents like NaH or DMAP to minimize side reactions .
  • Workup Protocols : Acidic extraction (pH = 2–3) removes unreacted starting materials, while celite filtration eliminates catalyst residues .

Q. What advanced analytical methods are used for impurity profiling in pharmaceutical-grade batches?

Impurity characterization involves:

  • LC-HRMS : Detects trace impurities (e.g., de-Boc derivatives) with ppm-level mass accuracy .
  • Chiral SFC : Supercritical fluid chromatography resolves stereoisomeric byproducts .
  • Stability-Indicating Assays : Forced degradation (heat/humidity) identifies degradation pathways .

Q. How do computational models aid in predicting the compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations:

  • Predict transition-state energies for hydroxylation/alkylation steps to guide catalyst design .
  • Simulate NMR chemical shifts using software like Gaussian or ADF to validate experimental data .

Methodological Notes for Contradictory Data

  • Conflicting Optical Rotation Values : Cross-validate with independent synthetic batches and chiral chromatography to rule out batch-specific anomalies .
  • HRMS Discrepancies : Recalibrate instrumentation using certified standards (e.g., Ultramark 1621) and confirm ionization modes (ESI vs. APCI) .

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